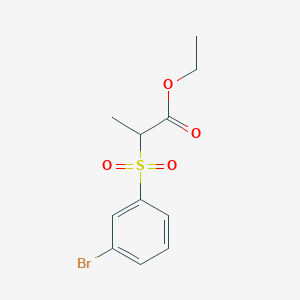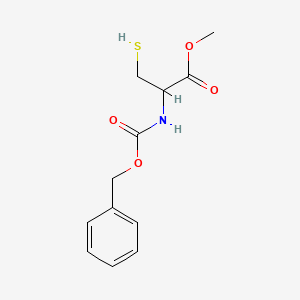
Ethyl 2-(3-bromobenzenesulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromobenzenesulfonyl)propanoate typically involves the esterification of 2-(3-bromobenzenesulfonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromobenzenesulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 2-(3-bromobenzenesulfonyl)propanoic acid and ethanol.
Reduction: The major product is the corresponding sulfide derivative.
Scientific Research Applications
Ethyl 2-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bromobenzenesulfonyl group may also participate in binding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chlorobenzenesulfonyl)propanoate
- Ethyl 2-(3-fluorobenzenesulfonyl)propanoate
- Ethyl 2-(3-iodobenzenesulfonyl)propanoate
Uniqueness
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C11H13BrO4S |
|---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13BrO4S/c1-3-16-11(13)8(2)17(14,15)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
SBZYSDWJWPZEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)






![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
